![molecular formula C45H30N2O10 B12463006 4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID is a complex organic molecule It features multiple aromatic rings and functional groups, including carboxylic acid and isoindoline-dione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of Isoindoline-Dione Moieties: The synthesis begins with the formation of isoindoline-dione structures through the reaction of phthalic anhydride with primary amines under acidic conditions.
Coupling Reactions: The isoindoline-dione intermediates are then coupled with phenolic compounds using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts.
Reduction: The isoindoline-dione moieties can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Carboxylate salts, aldehydes
Reduction: Isoindoline derivatives
Substitution: Halogenated or nitrated aromatic compounds
Applications De Recherche Scientifique
4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe due to its complex structure and functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: is similar to other compounds with isoindoline-dione and carboxylic acid groups, such as:
Uniqueness
The uniqueness of 4-(5-{4-[2-(4-{[2-(4-CARBOXYPHENYL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C45H30N2O10 |
|---|---|
Poids moléculaire |
758.7 g/mol |
Nom IUPAC |
4-[5-[4-[2-[4-[2-(4-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]propan-2-yl]phenoxy]-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C45H30N2O10/c1-45(2,27-7-15-31(16-8-27)56-33-19-21-35-37(23-33)41(50)46(39(35)48)29-11-3-25(4-12-29)43(52)53)28-9-17-32(18-10-28)57-34-20-22-36-38(24-34)42(51)47(40(36)49)30-13-5-26(6-14-30)44(54)55/h3-24H,1-2H3,(H,52,53)(H,54,55) |
Clé InChI |
VTEPRQXFAIQGKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)OC6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=C(C=C8)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


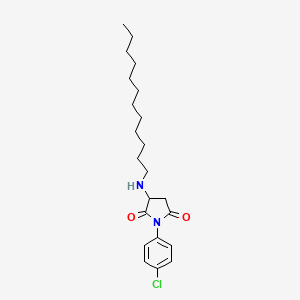
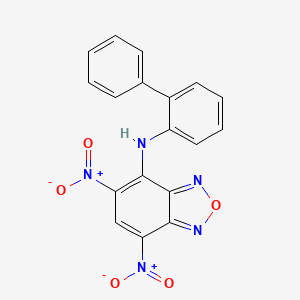
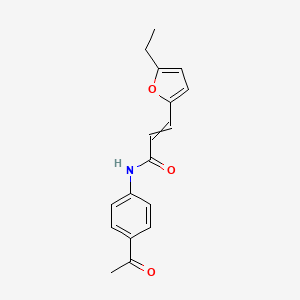
![1-(Cyclohexylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B12462945.png)
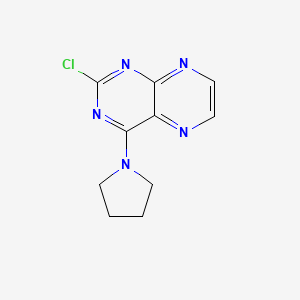
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
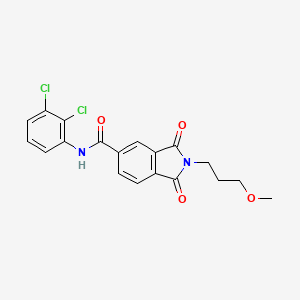
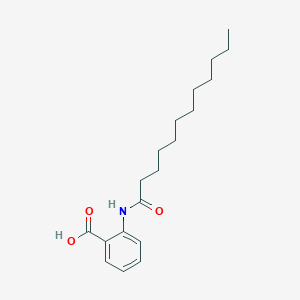
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)
![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)

![2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12462998.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)
![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate](/img/structure/B12463017.png)
